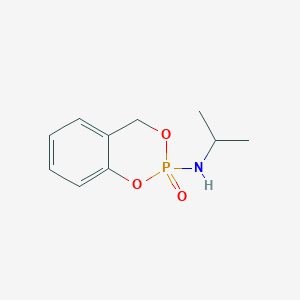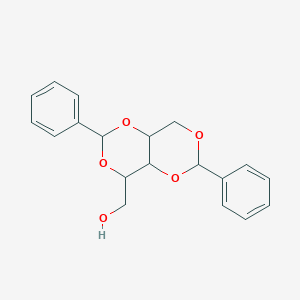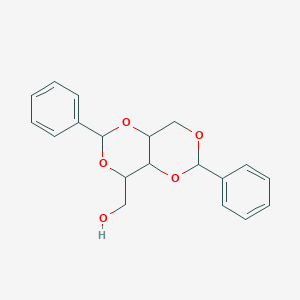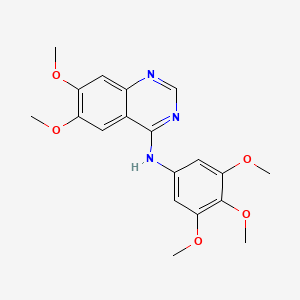
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a synthetic compound known for its interesting biological properties. It is part of the quinazoline family, which is known for its diverse pharmacological activities. The compound’s structure includes a quinazoline core with methoxy groups at positions 6 and 7, and a trimethoxyphenyl group attached to the nitrogen at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached to the nitrogen at position 4 through nucleophilic substitution reactions, often using trimethoxyphenyl halides as the electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethoxyphenyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinazoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern and the presence of both quinazoline and trimethoxyphenyl moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
202475-54-5 |
|---|---|
Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O5/c1-23-14-8-12-13(9-15(14)24-2)20-10-21-19(12)22-11-6-16(25-3)18(27-5)17(7-11)26-4/h6-10H,1-5H3,(H,20,21,22) |
InChI Key |
RNCVPFCGSMNPPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)
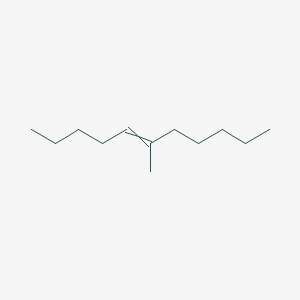
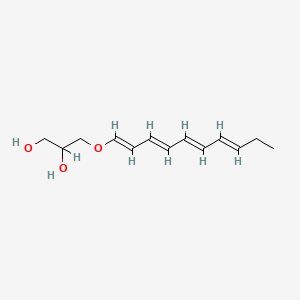
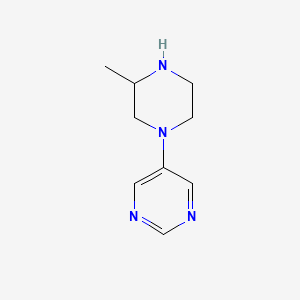
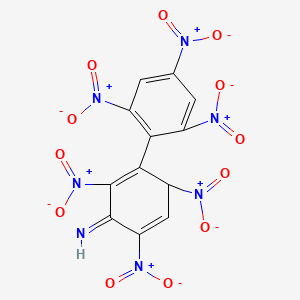

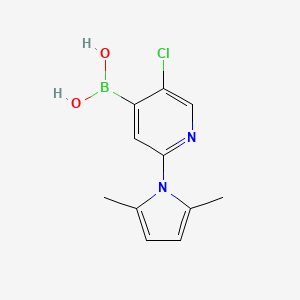
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)
